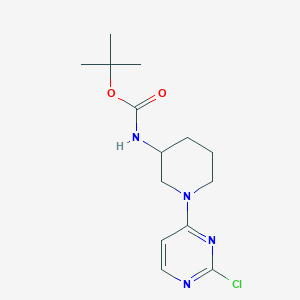

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate

Description

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a 2-chloropyrimidine substituent. Its structure comprises a piperidine ring substituted at the 3-position with a tert-butyl carbamate group and at the 1-position with a 2-chloropyrimidin-4-yl moiety. The chlorine atom on the pyrimidine ring enhances electrophilicity, making the compound a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUXZUTZWHMGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the reaction of 2-chloropyrimidin-4-yl with piperidin-3-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced equipment and techniques. The process involves the use of reactors, separators, and purification systems to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it a valuable tool for investigating biological processes and pathways.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate can be compared to analogous piperidine-carbamate derivatives, as outlined below:

Tert-butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Features an acetyl group at the piperidine 1-position and a tert-butyl carbamate at the 4-position.

- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C with a 67% yield (crude) after workup .

- Key Differences : The acetyl group introduces a polar carbonyl, altering solubility and reactivity compared to the 2-chloropyrimidine substituent. This compound is often used as a precursor for acetylated piperidine intermediates in drug discovery .

Tert-butyl (4-chloropyridin-2-yl)carbamate

- Structure : Contains a 4-chloropyridine ring directly linked to the carbamate group.

- Synthesis: Not explicitly detailed in evidence, but similar carbamate-protected pyridine derivatives are synthesized via nucleophilic substitution or coupling reactions .

- The chlorine at the 4-position (vs. 2-chloropyrimidin-4-yl) also modifies electronic effects and steric interactions .

Tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

- Structure: Incorporates a 2-chloronicotinoyl (pyridine-3-carbonyl) group at the piperidine 1-position and a methylated carbamate at the 4-position.

- Synthesis: Involves nicotinoyl chloride coupling to piperidine, followed by carbamate protection. The methyl group on the carbamate increases lipophilicity compared to the tert-butyl group .

Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate

- Structure: Substituted with a 4-aminophenyl group at the piperidine 1-position.

- Synthesis : Prepared via nucleophilic aromatic substitution using 1-fluoro-4-nitrobenzene and tert-butyl piperidin-3-ylcarbamate, followed by nitro-group reduction.

- Key Differences: The 4-aminophenyl group is electron-rich, enabling hydrogen bonding and altering solubility. This compound is a precursor for aryl-piperidine scaffolds in HIV-1 inhibitor research .

Tert-butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate

- Structure : Contains a cis-5-trifluoromethyl group on the piperidine ring.

- Synthesis : Utilizes fluorinated building blocks to introduce the trifluoromethyl group, enhancing metabolic resistance.

- Key Differences : The CF₃ group is highly electronegative and lipophilic, improving membrane permeability compared to chloropyrimidine derivatives. Such compounds are prioritized in CNS drug development .

Comparative Data Table

Biological Activity

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, which are essential for its application in drug development.

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 312.79 g/mol

- CAS Number : 1420956-78-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chloropyrimidine moiety suggests potential interactions with nucleic acids or proteins, which may lead to modulation of biological processes.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Compounds containing piperidine and pyrimidine derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that chloropyrimidine derivatives possess antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : Certain piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study examining the effects of similar piperidine derivatives on cancer cell lines, it was found that compounds with a chloropyrimidine component exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study 2: Neuroprotection

Research into neuroprotective agents has identified piperidine-based compounds as potential candidates for treating Alzheimer's disease. A study demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, Neuroprotective |

| Tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | Structure | Antimicrobial |

| Tert-butyl 3-(2-chloropyrimidin-4-yl)carbamate | Structure | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.